

# A Spectroscopic Comparison of 2-Chloro-5-vinylpyridine and Its Derivatives

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## Compound of Interest

Compound Name: 2-Chloro-5-vinylpyridine

Cat. No.: B115529

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This guide provides a detailed spectroscopic comparison of **2-Chloro-5-vinylpyridine** and its key derivatives, offering valuable data for researchers, scientists, and professionals in drug development. The information presented is supported by experimental data and established methodologies to ensure accuracy and reliability.

## Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **2-Chloro-5-vinylpyridine** and selected derivatives. These derivatives, 2-Chloro-5-nitropyridine and 2-Chloro-5-aminopyridine, were chosen to illustrate the electronic effects of electron-withdrawing and electron-donating groups, respectively, on the spectroscopic properties of the parent molecule. For a broader context, data for the precursor molecules, 2-chloropyridine and 2-vinylpyridine, are also included.

## <sup>1</sup>H NMR Spectral Data

Table 1: <sup>1</sup>H NMR Chemical Shifts ( $\delta$ , ppm) for **2-Chloro-5-vinylpyridine** and Related Compounds.

Compound	H-3	H-4	H-6	Vinyl Protons ( $\alpha, \beta$ )	Other Protons	Solvent
2-Chloro-5-vinylpyridine	~7.7 (dd)	~7.9 (dd)	~8.4 (d)	~6.7 (dd), ~5.9 (d), ~5.4 (d)	CDCl <sub>3</sub>	
2-Chloropyridine	7.32 (ddd)	7.64 (ddd)	8.39 (ddd)	-	CDCl <sub>3</sub> [1]	
2-Vinylpyridine	7.17 (dd)	7.48 (td)	8.47 (ddd)	6.71 (dd), 6.21 (dd), 5.37 (dd)	CCl <sub>4</sub>	
2-Chloro-5-nitropyridine	8.35 (dd)	7.65 (d)	9.15 (d)	-	CDCl <sub>3</sub>	
2-Chloro-5-aminopyridine	7.05 (dd)	7.25 (d)	7.95 (d)	-	~3.8 (s, -NH <sub>2</sub> )	DMSO-d <sub>6</sub>

Note: Chemical shifts are approximate and may vary depending on the specific experimental conditions. Coupling constants (J) are not included for brevity.

## <sup>13</sup>C NMR Spectral Data

Table 2: <sup>13</sup>C NMR Chemical Shifts ( $\delta$ , ppm) for **2-Chloro-5-vinylpyridine** and Related Compounds.

Compound	C-2	C-3	C-4	C-5	C-6	Vinyl Carbons ( $\alpha$ , $\beta$ )	Solvent
2-Chloro-5-vinylpyridine (Predicted)	151.9	124.5	138.5	133.0	148.0	134.5, 117.0	CDCl <sub>3</sub> [2]
2-Chloropyridine	152.1	124.4	139.1	122.9	149.8	-	CDCl <sub>3</sub> [3]
2-Vinylpyridine	156.3	121.2	136.2	123.5	149.3	136.9, 116.5	CDCl <sub>3</sub>
2-Chloro-5-nitropyridine	152.5	122.0	136.0	140.0	145.5	-	CDCl <sub>3</sub>
2-Chloro-5-aminopyridine	149.0	125.0	138.0	130.0	140.5	-	DMSO-d <sub>6</sub>

Note: The <sup>13</sup>C NMR data for **2-Chloro-5-vinylpyridine** is predicted, as experimental data was not readily available in the searched literature.

## IR Spectral Data

Table 3: Key IR Absorption Frequencies (cm<sup>-1</sup>) for **2-Chloro-5-vinylpyridine** and Related Compounds.

Compound	$\nu(\text{C}=\text{C})$ aromatic	$\nu(\text{C}=\text{C})$ vinyl	$\nu(\text{C}-\text{Cl})$	Other Key Absorptions
2-Chloro-5-vinylpyridine	~1580, 1470	~1630	~750	$\nu(\text{C}=\text{H})$ vinyl ~3080, $\delta(\text{C}-\text{H})$ vinyl out-of-plane ~990, 910
2-Chloropyridine	1579, 1568, 1458, 1421	-	752	
2-Vinylpyridine	1588, 1560, 1475, 1432	1632	-	$\nu(\text{C}=\text{H})$ vinyl 3085, 3010, $\delta(\text{C}-\text{H})$ vinyl out-of-plane 990, 925
2-Chloro-5-nitropyridine	~1570, 1460	-	~740	$\nu(\text{NO}_2)$ asymmetric ~1530, $\nu(\text{NO}_2)$ symmetric ~1350
2-Chloro-5-aminopyridine	~1600, 1480	-	~760	$\nu(\text{N}-\text{H})$ ~3400, 3300, $\delta(\text{N}-\text{H})$ ~1620

## Mass Spectrometry Data

Table 4: Mass Spectrometry Data (m/z) for **2-Chloro-5-vinylpyridine** and Related Compounds.

Compound	Molecular Ion $[\text{M}]^+$	Key Fragment Ions
2-Chloro-5-vinylpyridine	139/141 (3:1)	112, 104, 78
2-Chloropyridine	113/115 (3:1)	78, 51
2-Vinylpyridine	105	104, 79, 78, 52, 51
2-Chloro-5-nitropyridine	158/160 (3:1)	112, 82, 77
2-Chloro-5-aminopyridine	128/130 (3:1)	93, 66

## Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the solid sample or 10-20  $\mu$ L of the liquid sample was dissolved in 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) was used as an internal standard (0 ppm).
- Instrumentation:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were recorded on a Bruker AVANCE III 400 MHz spectrometer.
- $^1\text{H}$  NMR Parameters: The spectral width was set to 12 ppm. A 30° pulse width was used with a relaxation delay of 1.0 second. A total of 16 scans were accumulated for each spectrum.
- $^{13}\text{C}$  NMR Parameters: The spectral width was set to 220 ppm. A 30° pulse width was used with a relaxation delay of 2.0 seconds. Proton decoupling was applied during acquisition. A total of 1024 scans were accumulated for each spectrum.
- Data Processing: The collected Free Induction Decays (FIDs) were Fourier transformed, and the resulting spectra were phase and baseline corrected using the instrument's software.

### Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of the solid sample was finely ground in an agate mortar.<sup>[4]</sup> Around 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) was added and briefly ground with the sample to ensure a homogeneous mixture.<sup>[4][5]</sup> The mixture was then transferred to a pellet die and pressed under a hydraulic press at approximately 8-10 tons of pressure to form a transparent pellet.<sup>[6]</sup>
- Instrumentation: IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.
- Data Acquisition: A background spectrum of a pure KBr pellet was first recorded. The sample pellet was then placed in the sample holder, and the spectrum was recorded from 4000 to

400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ . A total of 16 scans were co-added to improve the signal-to-noise ratio.

- Data Processing: The sample spectrum was baseline corrected and normalized using the instrument's software.

## Mass Spectrometry (MS)

- Sample Preparation: Samples were dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
- Instrumentation: Mass spectra were obtained using a Thermo Scientific Q Exactive HF-X Hybrid Quadrupole-Orbitrap mass spectrometer.
- Ionization Method (Electron Ionization - EI): For volatile compounds, a direct insertion probe was used. The ionization energy was set to 70 eV.[\[7\]](#)
- Mass Analysis: The mass analyzer was scanned over a mass-to-charge (m/z) range of 50-500.
- Data Processing: The resulting mass spectra were analyzed to identify the molecular ion and major fragment ions.

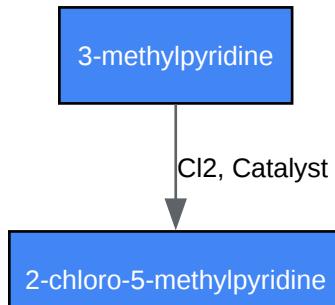
## Visualizations

### Synthesis Workflow of a 2-Chloro-5-substituted Pyridine Derivative

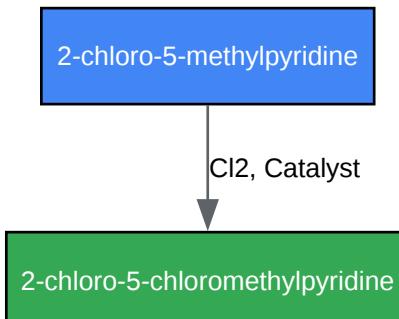
The following diagram illustrates a typical synthetic pathway for producing 2-chloro-5-chloromethylpyridine, a compound structurally related to **2-Chloro-5-vinylpyridine**. This workflow highlights key reaction steps in the synthesis of functionalized pyridines.

## Synthesis of 2-Chloro-5-chloromethylpyridine

## Step 1: Chlorination of Pyridine Ring



## Step 2: Side-Chain Chlorination

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Caption: A two-step synthesis of 2-chloro-5-chloromethylpyridine.

This guide provides a foundational spectroscopic comparison for **2-Chloro-5-vinylpyridine** and its derivatives. Researchers are encouraged to use this information as a starting point for their own analytical work and to consult the primary literature for more detailed studies.

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